(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Description
(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with a unique structure It belongs to the class of pyrrole derivatives and features a sulfonyl group attached to an ethylphenyl moiety
Properties
IUPAC Name |
(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-2-9-5-3-4-6-12(9)21(19,20)16-7-10-11(8-16)14(18)15-13(10)17/h3-6,10-11H,2,7-8H2,1H3,(H,15,17,18)/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKCLOWZJYTKSE-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)N2CC3C(C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1S(=O)(=O)N2C[C@@H]3[C@H](C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 2-ethylphenylsulfonyl chloride with a pyrrole derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can include inhibition of key enzymes in metabolic processes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with sulfonyl groups, such as:
- (3aR,6aS)-5-(2-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
- (3aR,6aS)-5-(2-chlorophenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Uniqueness
What sets (3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its specific ethylphenyl substitution, which can influence its reactivity and interaction with biological targets. This unique structural feature may confer distinct properties, such as enhanced binding affinity or selectivity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
